molecular formula C10H5BrF3N B12516343 5-Bromo-7-(trifluoromethyl)isoquinoline

5-Bromo-7-(trifluoromethyl)isoquinoline

Cat. No.: B12516343
M. Wt: 276.05 g/mol
InChI Key: YZNVVCRTKFGJPC-UHFFFAOYSA-N
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Description

5-Bromo-7-(trifluoromethyl)isoquinoline is a heterocyclic aromatic compound that features a bromine atom and a trifluoromethyl group attached to an isoquinoline core. Isoquinolines are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-(trifluoromethyl)isoquinoline typically involves halogenation and trifluoromethylation reactions. One common method is the bromination of 7-(trifluoromethyl)isoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications .

Mechanism of Action

Comparison with Similar Compounds

    7-(Trifluoromethyl)isoquinoline: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-Bromoisoquinoline: Does not have the trifluoromethyl group, affecting its chemical properties and applications.

    5-Chloro-7-(trifluoromethyl)isoquinoline:

Uniqueness: 5-Bromo-7-(trifluoromethyl)isoquinoline is unique due to the combined presence of bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its versatility in synthetic chemistry and its potential as a bioactive molecule .

Properties

Molecular Formula

C10H5BrF3N

Molecular Weight

276.05 g/mol

IUPAC Name

5-bromo-7-(trifluoromethyl)isoquinoline

InChI

InChI=1S/C10H5BrF3N/c11-9-4-7(10(12,13)14)3-6-5-15-2-1-8(6)9/h1-5H

InChI Key

YZNVVCRTKFGJPC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)C(F)(F)F)Br

Origin of Product

United States

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